2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane and ligroine, with reaction temperatures ranging from 67-70°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
2,5-Dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide can be compared with other piperidine derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and are synthesized using similar methods.
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives: These compounds have potential antimicrobial activity and share structural similarities with the piperidine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenesulfonamide group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H24N2O4S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,5-dimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-20-13-6-7-14(21-2)15(12-13)22(18,19)16-8-11-17-9-4-3-5-10-17/h6-7,12,16H,3-5,8-11H2,1-2H3 |
InChI Key |
SCMPYJFNNJFBAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCCCC2 |
Origin of Product |
United States |
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